(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1421025-23-1
VCID: VC8239692
InChI: InChI=1S/C9H13N3S2.ClH/c1-13-9-11-5-3-8(12-9)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H/t7-;/m1./s1
SMILES: CSC1=NC=CC(=N1)SC2CCNC2.Cl
Molecular Formula: C9H14ClN3S2
Molecular Weight: 263.8 g/mol

(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

CAS No.: 1421025-23-1

Cat. No.: VC8239692

Molecular Formula: C9H14ClN3S2

Molecular Weight: 263.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride - 1421025-23-1

Specification

CAS No. 1421025-23-1
Molecular Formula C9H14ClN3S2
Molecular Weight 263.8 g/mol
IUPAC Name 2-methylsulfanyl-4-[(3R)-pyrrolidin-3-yl]sulfanylpyrimidine;hydrochloride
Standard InChI InChI=1S/C9H13N3S2.ClH/c1-13-9-11-5-3-8(12-9)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H/t7-;/m1./s1
Standard InChI Key OYVUMCUAACKZGL-OGFXRTJISA-N
Isomeric SMILES CSC1=NC=CC(=N1)S[C@@H]2CCNC2.Cl
SMILES CSC1=NC=CC(=N1)SC2CCNC2.Cl
Canonical SMILES CSC1=NC=CC(=N1)SC2CCNC2.Cl

Introduction

The pyrimidine ring in (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride serves as the central scaffold, with sulfur-containing substituents at positions 2 (methylthio) and 4 (pyrrolidin-3-ylthio). The pyrrolidine ring adopts a five-membered saturated structure, with the thioether linkage at the 3-position introducing stereochemical complexity. X-ray crystallographic data from analogous compounds, such as (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, reveal that chiral centers in similar systems exhibit well-defined configurations, with dihedral angles between aromatic and heterocyclic rings often below 10° . For instance, the dihedral angle between pyrimidine and pyrazolyl rings in the referenced compound is 6.4°, suggesting a near-planar arrangement that may influence molecular interactions .

The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical candidates. A structurally related compound, (R)-4-chloro-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS# 1421041-97-5), shares the pyrrolidine and methylthio substituents but differs in the pyrimidine’s 4-position substitution (chloro vs. thioether) . This comparison highlights the role of substituent electronic properties in modulating reactivity and bioactivity.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of (R)-2-(methylthio)-4-(pyrrolidin-3-ylthio)pyrimidine hydrochloride likely involves sequential nucleophilic substitution reactions. A plausible route, inferred from methods used for analogous compounds, proceeds as follows:

  • Chloropyrimidine Intermediate: Begin with 2,4-dichloropyrimidine. Selective substitution at position 4 with pyrrolidin-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) forms the 4-(pyrrolidin-3-ylthio) intermediate .

  • Methylthio Introduction: React the remaining chloro group at position 2 with methanethiol or a methylthiolate nucleophile.

  • Chiral Resolution: Separate enantiomers via chiral chromatography, as demonstrated in the synthesis of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, which achieved 99% enantiomeric excess using a Chiralpak column .

  • Salt Formation: Treat the free base with hydrochloric acid to yield the hydrochloride salt .

Reaction Conditions and Yields

Critical parameters include:

  • Temperature: Reactions often proceed at 50–90°C to optimize kinetics without promoting side reactions .

  • Solvents: Polar aprotic solvents like DMF facilitate nucleophilic substitutions, while methanol or ethanol aids in crystallization .

  • Catalysts/Bases: Potassium carbonate or sodium hydride deprotonate thiols, enhancing nucleophilicity .

StepReagents/ConditionsYield (%)Reference
1K₂CO₃, DMF, 70°C80–85
2NaSCH₃, EtOH75–80
3Chiral chromatography90–95

Physicochemical and Spectroscopic Properties

Molecular Characteristics

  • Molecular Formula: C₁₀H₁₅ClN₄S₂ (free base: C₁₀H₁₄N₄S₂; HCl adds Cl⁻ and H⁺).

  • Molecular Weight: 298.84 g/mol (free base: 262.37 g/mol + HCl).

  • Spectral Data:

    • IR: Expected S–C and C–N stretches at 650–750 cm⁻¹ and 1350–1450 cm⁻¹, respectively .

    • ¹H NMR: Pyrrolidine protons resonate at δ 1.8–3.5 ppm, while pyrimidine H’s appear downfield (δ 7.5–8.5 ppm) .

Stability and Solubility

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to the free base. Analogous compounds, such as (R)-4-chloro-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, are typically stable at room temperature but may degrade under prolonged exposure to moisture .

Comparative Analysis with Analogues

CompoundSubstituents (Position)Bioactivity (IC₅₀)Reference
Target Compound2-MeS, 4-pyrrolidin-3-ylSPending
(R)-4-Cl-2-MeS-6-pyrrolidin-O2-MeS, 4-Cl, 6-pyrrolidin-ON/A
Triazolo[1,5-a]pyrimidine-19C-2/C-7 modifications6.1 μM (HT-1080)

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